Nomegestrol Acetate

Catalog No.
S593069
CAS No.
58652-20-3
M.F
C23H30O4
M. Wt
370.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nomegestrol Acetate

CAS Number

58652-20-3

Product Name

Nomegestrol Acetate

IUPAC Name

[(8S,9S,10R,13S,14S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate

Molecular Formula

C23H30O4

Molecular Weight

370.5 g/mol

InChI

InChI=1S/C23H30O4/c1-13-11-20-18(17-6-5-16(26)12-19(13)17)7-9-22(4)21(20)8-10-23(22,14(2)24)27-15(3)25/h11-12,17-18,20-21H,5-10H2,1-4H3/t17-,18-,20-,21+,22+,23+/m1/s1

InChI Key

IIVBFTNIGYRNQY-YQLZSBIMSA-N

SMILES

Array

Synonyms

17-(Acetyloxy)-6-methyl-19-norpregna-4,6-diene-3,20-dione; 6-Methyl-17.alpha.-acetoxy-6-19-norprogesterone; Lutenyl; Surplant; TX 066; Uniplant

Canonical SMILES

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4

Isomeric SMILES

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@H]4C1=CC(=O)CC4

The exact mass of the compound Nomegestrol acetate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Reproductive Control Agents - Contraceptive Agents - Contraceptive Agents, Female - Contraceptives, Oral - Contraceptives, Oral, Hormonal - Megestrol - Supplementary Records. It belongs to the ontological category of corticosteroid hormone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Sex hormones and modulators of the genital system -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Nomegestrol Acetate (CAS 58652-20-3) is a potent, orally active progestogen derived from 19-norprogesterone, a class of steroids structurally related to the natural hormone progesterone. Its primary mechanism of action is as a highly selective agonist for the progesterone receptor, exhibiting strong antigonadotropic and antiestrogenic activity. Unlike many older, testosterone-derived progestins, Nomegestrol Acetate was specifically designed for high affinity to the progesterone receptor with minimal cross-reactivity with androgen, glucocorticoid, or mineralocorticoid receptors, which is a critical attribute for applications requiring a clean progestogenic effect. This selectivity, combined with a terminal half-life of approximately 50 hours after oral administration, makes it a key compound in hormonal therapy and contraceptive development.

References

Substituting Nomegestrol Acetate with other progestins, even those within the same generation or therapeutic class, is a critical procurement error that can fundamentally alter a product's clinical and metabolic profile. Unlike testosterone-derived progestins such as Levonorgestrel, Nomegestrol Acetate is specifically engineered for high selectivity to the progesterone receptor and lacks significant androgenic, estrogenic, or glucocorticoid activity. This targeted action results in a demonstrably different side-effect profile, particularly regarding metabolic neutrality and androgen-related effects (e.g., on skin or lipid levels). For instance, formulations using Levonorgestrel show a decrease in HDL cholesterol, while Nomegestrol Acetate formulations show essentially unchanged lipid profiles. Therefore, selecting a substitute based on progestational activity alone ignores these crucial, procurement-relevant differences in off-target effects that define the final product's safety, tolerability, and market differentiation.

References

High Progesterone Receptor (PR) Selectivity and Potency without Off-Target Androgenic or Glucocorticoid Activity

Nomegestrol Acetate (NOMAC) demonstrates a highly selective and potent agonist profile at the human progesterone receptor (hPRB), crucial for its primary therapeutic effects. In transactivation assays, its potency was equivalent to the highly active progestin Levonorgestrel (LNG). Crucially, unlike LNG, which also displays potent androgenic activity, NOMAC is devoid of any agonistic activity at the human androgen (hAR), estrogen (hERα, hERβ), or glucocorticoid (hGR) receptors. This clean receptor profile contrasts sharply with Medroxyprogesterone Acetate (MPA), which is known to possess significant off-target glucocorticoid activity. The high selectivity of NOMAC ensures that its biological effects are mediated almost exclusively through the progesterone receptor, a key differentiator for applications where androgenic or glucocorticoid side effects are unacceptable.

Evidence DimensionSteroid Receptor Transactivation
Target Compound DataPotent hPRB agonist; No agonistic activity at hAR, hERα, hERβ, or hGR.
Comparator Or BaselineLevonorgestrel (LNG): Potent hPRB and hAR agonist. Medroxyprogesterone Acetate (MPA): Known hGR agonist.
Quantified DifferenceQualitatively different receptor activation profile: NOMAC is a selective PR agonist, while LNG is a PR/AR agonist and MPA has PR/GR activity.
ConditionsIn vitro transactivation assays using Chinese hamster ovary (CHO) cells stably transfected with human steroid receptors (hPRB, hAR, hERα, hERβ, hGR).

This evidence justifies selecting Nomegestrol Acetate for formulations where a pure progestogenic effect is required without the confounding androgenic or glucocorticoid side effects common to substitutes like Levonorgestrel or MPA.

Demonstrated Metabolic Neutrality: Negligible Impact on Lipid and Carbohydrate Metabolism vs. Levonorgestrel

In a head-to-head, randomized clinical study comparing combined oral contraceptives, the formulation containing Nomegestrol Acetate (NOMAC/E2) demonstrated superior metabolic neutrality over six cycles compared to the widely used Levonorgestrel formulation (LNG/EE). The NOMAC/E2 group showed essentially unchanged lipid profiles from baseline. In stark contrast, the LNG/EE group experienced a decrease in high-density lipoprotein (HDL) cholesterol and slight increases in low-density lipoprotein (LDL) cholesterol and triglycerides. Furthermore, the NOMAC/E2 formulation induced negligible changes in glucose and insulin parameters, whereas the LNG/EE group showed increases in these markers. This quantifiable difference in metabolic impact is a critical factor for long-term therapeutic applications.

Evidence DimensionChange in Lipid & Carbohydrate Metabolism Markers (6 Cycles)
Target Compound DataLipids: Essentially unchanged. Glucose/Insulin: Negligible changes from baseline.
Comparator Or BaselineLevonorgestrel (LNG/EE): HDL decreased; LDL and triglycerides slightly increased. Glucose/Insulin parameters increased from baseline.
Quantified DifferenceStatistically significant difference between treatment groups for glucose and insulin indices (p < 0.002); qualitative difference in lipid profile changes.
ConditionsRandomised, open-label, multi-centre trial in healthy women (n=121) comparing NOMAC/E2 (2.5 mg/1.5 mg) with LNG/EE (150 μg/30 μg) over six treatment cycles.

For developers of long-term hormonal therapies, this evidence provides a strong rationale to procure Nomegestrol Acetate to formulate products with a significantly better metabolic safety profile than those using the common substitute Levonorgestrel.

Superior Anti-Androgenic Activity Profile Compared to Progesterone and Drospirenone

Nomegestrol Acetate (NOMAC) exhibits a more potent anti-androgenic effect than progesterone and several other next-generation progestins. In a direct comparison of human androgen receptor (hAR) antagonism, NOMAC was found to be a more potent antagonist than progesterone, Dienogest (DNG), and Drospirenone (DRSP). Another study confirmed that NOMAC is a more potent AR antagonist than the well-known anti-androgen hydroxyflutamide (OHF) and progesterone. This potent anti-androgenic activity, combined with its lack of intrinsic androgenicity, distinguishes it from progestins like Levonorgestrel, which is an androgen receptor agonist. This property is highly relevant for formulations where mitigating androgenic effects is a key therapeutic goal.

Evidence DimensionHuman Androgen Receptor (hAR) Antagonism Potency
Target Compound DataPotent hAR antagonist.
Comparator Or BaselineProgesterone, Drospirenone (DRSP), Dienogest (DNG): Less potent hAR antagonists. Levonorgestrel (LNG): hAR agonist (no antagonist activity).
Quantified DifferencePotency ranking for hAR antagonism: LNG (most potent) >> NOMAC > Progesterone > DNG > DRSP.
ConditionsIn vitro transactivation assays using Chinese hamster ovary (CHO) cells stably transfected with human androgen receptor.

This makes Nomegestrol Acetate the preferred compound for applications in contraception or HRT where a strong anti-androgenic effect (e.g., for treating acne or hirsutism) is a primary or secondary objective, a benefit not offered by less potent substitutes.

Favorable Bleeding Profile: Higher Rate of Amenorrhea Compared to Drospirenone

In a pooled analysis of two large, randomized clinical trials involving over 3,700 women, the oral contraceptive regimen with Nomegestrol Acetate (NOMAC/E2) resulted in a significantly different and often preferable bleeding profile compared to a standard Drospirenone regimen (DRSP/EE). Across all evaluated cycles (2-12), the frequency of absent scheduled bleeding was consistently and significantly higher for women using NOMAC/E2, ranging from 17.6% to 31.6%, compared to a range of only 3.4% to 5.8% for the DRSP/EE group (p<.0001). This higher rate of amenorrhea can be a desirable outcome for many users and represents a distinct clinical performance attribute.

Evidence DimensionFrequency of Absent Scheduled Bleeding (Amenorrhea)
Target Compound Data17.6% - 31.6% across cycles 2-12.
Comparator Or BaselineDrospirenone/Ethinyl Estradiol (DRSP/EE): 3.4% - 5.8% across cycles 2-12.
Quantified DifferenceApproximately 5 to 6-fold higher rate of amenorrhea compared to the DRSP/EE regimen.
ConditionsPooled analysis of two pivotal open-label, randomized trials comparing NOMAC/E2 (2.5 mg/1.5 mg) in a 24/4-day regimen (n=2835) and DRSP/EE (3 mg/30 μg) in a 21/7-day regimen (n=938).

This evidence allows formulators to develop contraceptive products that can be marketed with the specific, evidence-backed benefit of a higher likelihood of amenorrhea, a key point of differentiation from drospirenone-based products.

Formulation of Next-Generation Oral Contraceptives with Improved Metabolic Safety

The demonstrated neutrality of Nomegestrol Acetate on lipid and carbohydrate metabolism provides a direct advantage in developing oral contraceptives for long-term use. Unlike formulations with Levonorgestrel that can negatively impact metabolic markers, using Nomegestrol Acetate allows for the creation of products with a superior safety profile, a key differentiator in a competitive market and a significant benefit for patient populations concerned with metabolic health.

Development of Hormone Therapies with Targeted Anti-Androgenic Benefits

Leveraging its potent anti-androgenic activity, which is superior to that of Drospirenone and Progesterone, Nomegestrol Acetate is the indicated choice for hormone replacement or contraceptive formulations designed to also manage androgen-related conditions like acne or hirsutism. Its high selectivity ensures these benefits are achieved without introducing unwanted androgenic, glucocorticoid, or estrogenic effects.

Preclinical Research Models Requiring Highly Selective Progesterone Receptor Agonism

For in vitro or in vivo studies investigating the specific pathways of the progesterone receptor, Nomegestrol Acetate is a more suitable tool than less selective progestins. Its lack of significant binding to androgen, estrogen, or glucocorticoid receptors ensures that observed effects can be confidently attributed to PR activation, eliminating confounding variables that would be present when using compounds like Levonorgestrel or Medroxyprogesterone Acetate.

Contraceptive Formulations Prioritizing Cycle Control and Amenorrhea

The clinical evidence showing a significantly higher rate of amenorrhea compared to a Drospirenone-based regimen makes Nomegestrol Acetate the ideal progestin for products aimed at users who prefer fewer or no monthly bleeding episodes. This provides a clear, evidence-based marketing and clinical advantage for patient preference and adherence.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Exact Mass

370.21440943 Da

Monoisotopic Mass

370.21440943 Da

Heavy Atom Count

27

UNII

83J78V5W05

GHS Hazard Statements

Aggregated GHS information provided by 63 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 63 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 61 of 63 companies with hazard statement code(s):;
H360 (31.15%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (67.21%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H400 (63.93%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (27.87%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Oral contraception,

ATC Code

G03AA14

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C3 (PGR) [HSA:5241] [KO:K08556]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

58652-20-3

Wikipedia

Nomegestrol_acetate

Use Classification

Human drugs -> Sex hormones and modulators of the genital system -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Last modified: 08-15-2023
EMC Summary of Product Characteristics: Zoely (nomegestrol acetate/estradiol) oral tablets
AIFA Product Information: Lutenyl (nomegestrol acetate) oral tablets

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